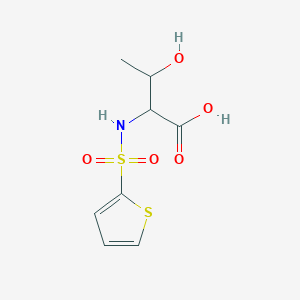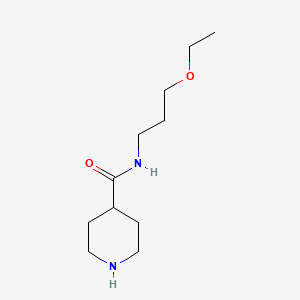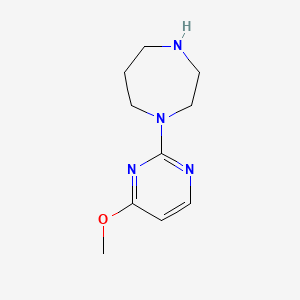
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid is an organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a hydroxybutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid typically involves the condensation of thiophene-2-sulfonamide with a suitable hydroxybutanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are used to isolate the final product .
化学反応の分析
Types of Reactions
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(thiophene-2-sulfonamido)butanoic acid.
Reduction: Formation of 3-hydroxy-2-(thiophene-2-sulfinamido)butanoic acid.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 3-hydroxy-2-(thiophene-2-sulfinamido)butanoic acid
- 3-hydroxy-2-(thiophene-2-sulfenamido)butanoic acid
- 3-oxo-2-(thiophene-2-sulfonamido)butanoic acid
Uniqueness
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
IUPAC Name |
3-hydroxy-2-(thiophen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S2/c1-5(10)7(8(11)12)9-16(13,14)6-3-2-4-15-6/h2-5,7,9-10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFVCXWXPSUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)


![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)

![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
